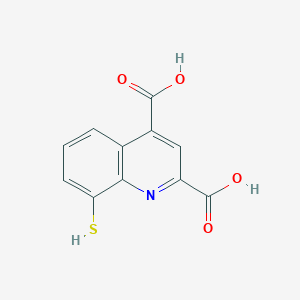

8-Mercaptoquinoline-2,4-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

653570-20-8 |

|---|---|

Molekularformel |

C11H7NO4S |

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

8-sulfanylquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16) |

InChI-Schlüssel |

LGHXJWVNLGOEJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Mercaptoquinoline 2,4 Dicarboxylic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. actascientific.com The process involves "disconnections," which are the theoretical breaking of bonds that correspond to known and reliable chemical reactions.

For the target molecule, 8-Mercaptoquinoline-2,4-dicarboxylic acid, the primary disconnections can be envisioned in two main strategic approaches:

Disconnection of the C-S bond: The mercapto group at the C8 position can be disconnected first. This suggests that the final step of the synthesis would be the introduction of the thiol functionality onto a pre-existing quinoline-2,4-dicarboxylic acid core. This is a common strategy, as methods for introducing sulfur at the 8-position of the quinoline (B57606) ring are well-established.

Formation of the quinoline ring system: The bonds that form the heterocyclic pyridine (B92270) ring of the quinoline system can be disconnected. This approach would involve building the substituted quinoline from a substituted aniline (B41778) precursor, such as an aminobenzene derivative that already contains the sulfur functionality (or a precursor to it).

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis Strategies for Quinoline-2,4-dicarboxylic Acid Moieties

The construction of the quinoline-2,4-dicarboxylic acid scaffold can be approached through several established synthetic reactions for quinolines or by modifying a pre-formed quinoline ring.

Approaches to Quinoline-2,4-dialdehyde Intermediates

One potential strategy for forming the dicarboxylic acid is through the oxidation of a corresponding dialdehyde. While specific syntheses for quinoline-2,4-dialdehyde are not extensively documented, the Friedländer synthesis offers a general and versatile route to substituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a quinoline-2,4-dialdehyde, a suitably protected 2-aminobenzaldehyde (B1207257) could be condensed with a protected malondialdehyde equivalent. Subsequent oxidation of the aldehyde groups would yield the desired dicarboxylic acid.

Carboxylation Reactions for Dicarboxylic Acid Formation

Directly forming the dicarboxylic acid is often more efficient. Several classic named reactions in quinoline synthesis can be adapted for this purpose.

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Ref |

| Pfitzinger Reaction | Isatin (B1672199), α-methylene carbonyl compound | Base (e.g., KOH), EtOH/H₂O, Reflux | Quinoline-4-carboxylic acid derivatives | nih.govnih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Refluxing ethanol (B145695) or other catalysts | Quinoline-4-carboxylic acid derivatives | iipseries.orgpharmaguideline.com |

| Metal-free Synthesis | Aryl amine, Acetylenedicarboxylates | Molecular iodine, Acetonitrile, 80 °C | Quinoline-2,4-dicarboxylate derivatives | rsc.org |

The Pfitzinger reaction is particularly relevant as it directly yields quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound. nih.govnih.gov To obtain the 2,4-dicarboxylic acid, isatin could be reacted with pyruvic acid. The reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes and dehydrates to form the quinoline ring.

A more direct route to the 2,4-dicarboxylate structure involves a one-pot protocol using aryl amines and acetylenedicarboxylates. rsc.org This metal-free method, catalyzed by molecular iodine, offers high regioselectivity and good yields for the synthesis of quinoline-2,4-dicarboxylate scaffolds, which can then be hydrolyzed to the dicarboxylic acid. rsc.org

Strategies for Introducing Carboxylic Acid Groups onto Heterocyclic Systems

If a pre-formed quinoline ring is the starting point, general methods for introducing carboxylic acid groups can be employed. These methods typically involve two steps: libretexts.org

Hydrolysis of Nitriles: This involves the introduction of a cyano group, often via a Sandmeyer reaction on an amino-substituted quinoline or nucleophilic substitution of a halo-quinoline, followed by acid- or base-catalyzed hydrolysis to the carboxylic acid.

Carboxylation of Organometallic Intermediates: A halo-quinoline can be converted into an organolithium or Grignard reagent. This highly nucleophilic species can then react with carbon dioxide (dry ice) to form a carboxylate salt, which is subsequently protonated with acid to yield the carboxylic acid. libretexts.org

Introduction of the 8-Mercapto Functionality

The final key transformation is the introduction of the thiol group at the C8 position of the quinoline ring.

Established Syntheses of 8-Mercaptoquinoline (B1208045) and its Derivatives

The synthesis of 8-mercaptoquinoline itself is well-established and typically proceeds from the parent quinoline molecule. wikipedia.org The most common route involves a two-step process:

Sulfonation: Quinoline is reacted with chlorosulfuric acid (ClSO₃H) to produce quinoline-8-sulfonyl chloride. This electrophilic aromatic substitution reaction is directed to the 8-position.

Reduction: The resulting sulfonyl chloride is then reduced to the thiol. A common method for this reduction uses triphenylphosphine (B44618) in toluene. wikipedia.org An alternative synthesis has also been reported using sodium methyl sulfide (B99878) (CH₃SNa). wikipedia.org

This established procedure would be applied in the final stage of the synthesis, starting from the quinoline-2,4-dicarboxylic acid intermediate. It is important to consider that the strongly deactivating carboxylic acid groups might make the initial sulfonation step more challenging, potentially requiring harsher reaction conditions. The stability of the dicarboxylic acid under these conditions would need to be experimentally verified.

Selective Thiolation Strategies at the C8 Position of the Quinoline Ring

Introducing a mercapto (thiol) group at the C8 position of a pre-formed quinoline-2,4-dicarboxylic acid core presents a significant regiochemical challenge. The electronic properties of the quinoline ring, further influenced by the two deactivating carboxylic acid groups, necessitate specific strategies to direct functionalization to the desired C8 position.

One of the most effective methods for achieving C8 selectivity on the quinoline scaffold involves the use of a directing group. The N-oxide moiety has proven to be a powerful tool in transition-metal-catalyzed C-H functionalization. nih.govresearchgate.net By converting the quinoline nitrogen to an N-oxide, a palladacycle or similar metal complex can be formed that favors the activation of the peri C-H bond at C8. researchgate.net This activated position can then react with various sulfur-containing electrophiles or be converted to a leaving group for subsequent nucleophilic substitution with a thiol-containing reagent.

Another classical, albeit less direct, approach is electrophilic substitution. While the dicarboxylic acid groups are deactivating, forcing conditions could lead to sulfonation at a thermodynamically favored position. For quinoline itself, sulfonation can yield quinoline-8-sulfonic acid. This intermediate can then be converted to the corresponding sulfonyl chloride, which is subsequently reduced to the thiol. wikipedia.orgwikipedia.org Adapting this method to the dicarboxylic acid-substituted ring would require careful optimization to overcome the deactivating effects and potential steric hindrance.

Finally, nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group (e.g., a halogen) at the C8 position is a viable strategy. The synthesis would first require the regioselective installation of a halogen at C8, which can be challenging but is achievable through specific routes, followed by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

| Strategy | Key Reagents | General Principle | Advantages | Challenges |

|---|---|---|---|---|

| Directed C-H Thiolation | Quinoline N-oxide, Pd or Rh catalyst, Thiolating agent | N-oxide group directs metal-catalyzed C-H activation and subsequent functionalization at the C8 position. | High regioselectivity; direct functionalization. nih.gov | Requires N-oxide formation/removal; catalyst cost. |

| Electrophilic Sulfonation & Reduction | H₂SO₄/SO₃, PCl₅, Reducing agent (e.g., Zn/HCl) | Introduction of a sulfonic acid group, conversion to a sulfonyl chloride, and subsequent reduction to a thiol. wikipedia.org | Utilizes classical, well-established reactions. | Harsh reaction conditions; potential for poor regioselectivity with deactivating groups. |

| Nucleophilic Aromatic Substitution (SNAr) | 8-Haloquinoline derivative, NaSH or other sulfur nucleophile | Displacement of a leaving group at the C8 position by a sulfur nucleophile. | Potentially high-yielding final step. | Requires prior regioselective synthesis of the 8-haloquinoline precursor. |

| Aspect | Convergent Pathway | Divergent Pathway |

|---|---|---|

| Strategy | Independently synthesize key fragments and combine them late in the synthesis. pediaa.com | Start with a core quinoline structure and add functional groups sequentially. wikipedia.org |

| Example Fragments/Starting Material | Fragment 1: Substituted aniline (e.g., 2-amino-3-mercaptobenzaldehyde). Fragment 2: Pyruvic acid derivative. | Starting Material: 8-substituted quinoline (e.g., 8-bromoquinoline). |

| Overall Yield | Generally higher, as the total number of steps in the longest linear sequence is reduced. | Generally lower, as yields compound multiplicatively over a long linear sequence. |

| Flexibility | Allows for significant modifications to each fragment before they are combined. | Well-suited for creating a library of analogues by modifying the final steps. |

Optimization of Reaction Conditions and Yield Enhancement for Multi-Step Syntheses

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly given the challenges of a multi-step synthesis. Key parameters that require careful tuning include the choice of catalyst, solvent, reaction temperature, and reagent stoichiometry. nih.govacs.org

Catalyst and Solvent Selection: Many modern quinoline syntheses rely on catalysts to improve efficiency and selectivity. numberanalytics.com For cyclization steps, Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids may be employed. nih.gov Transition-metal catalysts, particularly those based on palladium, rhodium, or copper, are essential for C-H activation or cross-coupling reactions used to install the substituents. mdpi.comorganic-chemistry.org The choice of solvent can dramatically influence reaction rates and outcomes. While traditional organic solvents are common, greener alternatives like ionic liquids or even solvent-free conditions have been shown to improve yields and simplify workups in quinoline synthesis. numberanalytics.comnih.gov

Temperature and Reaction Time: Temperature control is critical. Microwave-assisted synthesis (MAS) has emerged as a powerful tool, often leading to drastically reduced reaction times and improved yields by ensuring rapid and uniform heating. ijpsjournal.comnumberanalytics.com For each step, the optimal temperature and duration must be determined empirically to maximize product formation while minimizing the formation of byproducts from decomposition or side reactions.

Stoichiometry and Reagent Addition: The molar ratio of reactants can affect the outcome, especially in condensation reactions. In some cases, using a slight excess of one reagent can drive the reaction to completion. The method of addition can also be important; for instance, the dropwise addition of a highly reactive reagent can help control the reaction temperature and prevent the formation of undesired products. nih.gov

| Parameter | Condition A | Condition B (Optimized) | Outcome Metric (Yield %) |

|---|---|---|---|

| Catalyst | None (Thermal) | BF₃·OEt₂ (1.2 equiv) | Yield increased from 35% to 75% |

| Solvent | Toluene | Acetonitrile (MeCN) | Reduced side products, improving isolated yield from 60% to 75% acs.org |

| Temperature | 80 °C (Conventional Heating) | 120 °C (Microwave) | Reaction time decreased from 24h to 30 min |

| Reagent Concentration | 1.0 M | 0.5 M with slow addition | Minimized byproduct formation, increasing purity. |

Purification and Isolation Techniques for Complex Multi-Functionalized Organic Compounds

The purification of intermediates and the final this compound product is a critical stage that dictates the compound's ultimate quality. The presence of multiple polar functional groups—two carboxylic acids and a thiol—imparts specific solubility characteristics that must be considered when selecting a purification method.

Crystallization and Recrystallization: For solid intermediates and the final product, recrystallization is often the most effective method for achieving high purity. emu.edu.tr This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A carefully chosen solvent system will dissolve the compound when hot but allow pure crystals to form upon cooling, leaving impurities behind in the solution. reachemchemicals.com Given the polar nature of the target molecule, polar solvents like ethanol, water, or mixtures containing N,N-dimethylformamide (DMF) might be effective. google.com

Chromatography: When crystallization is ineffective or for non-crystalline intermediates (oils or gums), column chromatography is the method of choice. geeksforgeeks.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through it. For highly polar compounds like dicarboxylic acids, reverse-phase chromatography (using a non-polar stationary phase and a polar mobile phase) may be more effective than normal-phase chromatography.

Filtration and Extraction: Simple filtration is used to isolate solid products from a liquid phase, such as after crystallization or precipitation. emu.edu.tr Liquid-liquid extraction is used throughout the workup process to separate the desired compound from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). quora.com By adjusting the pH of the aqueous phase, the carboxylic acid groups can be ionized (deprotonated) to make the compound water-soluble, allowing it to be separated from non-acidic, organic-soluble impurities. Re-acidification of the aqueous layer would then precipitate the purified product.

| Technique | Principle of Separation | Application Stage | Suitability for Target Compound |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Final product; solid intermediates. | High, for obtaining crystalline, high-purity final product. |

| Column Chromatography | Differential adsorption to a stationary phase. geeksforgeeks.org | Intermediates; purification of complex mixtures. | Moderate to High; likely requires reverse-phase or specialized columns due to high polarity. |

| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. quora.com | Workup of reaction mixtures. | High, for separating the acidic product from neutral or basic impurities. |

| Filtration | Separation of a solid from a liquid. emu.edu.tr | Isolation of precipitated or crystallized solids. | High, essential for isolating the final solid product. |

Coordination Chemistry of 8 Mercaptoquinoline 2,4 Dicarboxylic Acid

Ligand Design Principles and Chelation Properties

The design of a ligand is critical in determining the stability, structure, and properties of its resulting metal complexes. The structure of 8-mercaptoquinoline-2,4-dicarboxylic acid is intentionally complex, combining the well-known chelating properties of the 8-mercaptoquinoline (B1208045) scaffold with the versatile binding capabilities of two carboxylate groups. This design leads to a highly preorganized ligand, where the donor atoms are held in a relatively fixed orientation, which can enhance both the stability and selectivity of metal complexation. uncw.edu

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The potential coordination sites are:

Nitrogen Donor: The nitrogen atom of the quinoline (B57606) ring is a classic Lewis base, readily available for coordination. N-heterocyclic compounds are well-established building blocks in the formation of stable metal complexes. nih.gov

Sulfur Donor: The deprotonated thiol group (-SH) at the 8-position provides a soft, anionic thiolate (-S⁻) donor. This group is characteristic of 8-mercaptoquinoline (also known as thiooxine) and is known to form strong, stable bonds with a variety of metal ions. wikipedia.orgwikipedia.org

Oxygen Donors: The two carboxylate groups (-COOH) at the 2- and 4-positions can be deprotonated to form carboxylato (-COO⁻) groups. Each group provides two oxygen atoms, which can act as powerful donor sites. Dicarboxylic acids are recognized for their ability to form diverse coordination modes, acting as chelating agents or bridging ligands to link multiple metal centers. mdpi.comrsc.org

The presence of these three distinct types of donor atoms (N, S, O) allows the ligand to form multiple chelate rings with a metal ion, significantly enhancing the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands—an effect known as the chelate effect.

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to predict the stability of metal complexes. wikipedia.org It classifies acids (metal ions) and bases (ligand donor atoms) as either "hard," "soft," or "borderline." khanacademy.org The central principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. adichemistry.com

Hard species are small, have a high charge state, and are weakly polarizable. wikipedia.org

Soft species are large, have a low charge state, and are strongly polarizable. wikipedia.org

The donor sites on this compound can be classified according to HSAB theory:

Hard Bases: The quinoline nitrogen and the carboxylate oxygen atoms are considered hard Lewis bases.

Soft Base: The thiolate sulfur atom is a classic soft Lewis base. wikipedia.org

This dual character allows the ligand to selectively coordinate with a wide range of metal ions. Hard acid metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺) will preferentially bind to the hard nitrogen and oxygen donor sites. Conversely, soft acid metal ions (e.g., Ag⁺, Hg²⁺, Cd²⁺, Pt²⁺) will show a strong affinity for the soft sulfur donor. adichemistry.com Borderline acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate with either soft or hard donors, leading to more complex and varied coordination behavior. wikipedia.org

| Category | Metal Ions (Lewis Acids) | Ligand Donor Sites (Lewis Bases) |

|---|---|---|

| Hard | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Co³⁺ | R-NH₂, H₂O, -COO⁻ (Oxygen) , Quinoline (Nitrogen) |

| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | - |

| Soft | Cu⁺, Ag⁺, Au⁺, Cd²⁺, Hg²⁺, Pt²⁺, Pd²⁺ | R-SH, R-S⁻ (Thiolate Sulfur) |

Complexation with Transition Metal Ions

The combination of different donor atoms and the rigidity of the quinoline backbone enable this compound to form a wide variety of stable complexes with transition metals. The specific nature of the complex depends on the identity of the metal ion, the reaction conditions, and the stoichiometry.

The interaction between a metal ion and the thiolate group is a key feature of this ligand's coordination chemistry. Metal-thiolate bonds are known to be highly covalent in nature, a characteristic that contributes to their stability. nih.govcolab.ws This strong covalent interaction is a direct consequence of the favorable soft-soft interaction predicted by HSAB theory. wikipedia.org In many biological systems, such as iron-sulfur proteins and blue copper proteins, metal-thiolate bonds provided by cysteine residues are crucial for function. wikipedia.org Similarly, the thiolate group on the 8-mercaptoquinoline moiety is expected to form robust, stable coordination bonds, particularly with late transition metals and other soft metal ions.

The two carboxylate groups at the 2- and 4-positions add another layer of complexity and versatility to the ligand's coordinating ability. Carboxylate ligands are well-known for their diverse binding modes. wikipedia.org Research on the closely related quinoline-2,4-dicarboxylic acid has shown it can bind two to five metal centers using up to seven different coordination modes, primarily arising from the flexibility of the carboxylate groups. nih.gov These modes can be broadly categorized as:

Monodentate (κ¹): One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate Chelate (κ²): Both oxygen atoms from the same carboxylate group bind to a single metal center, forming a stable four-membered chelate ring.

Bridging: The carboxylate group links two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers. Bridging modes can be further classified by the orientation of the oxygen atoms relative to the R-COO⁻ plane, such as syn-syn, syn-anti, and anti-anti.

The presence of two such groups on the ligand allows for the formation of intricate one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com

| Coordination Mode | Description | Illustration |

|---|---|---|

| Monodentate (κ¹) | Binds to one metal center through one oxygen atom. | M—O—C—R |

| Bidentate Chelate (κ²) | Binds to one metal center through both oxygen atoms. | M(O₂CR) |

| Syn-Syn Bridging | Bridges two metal centers with both oxygen atoms on the same side. | M—O—C(R)—O—M' |

| Syn-Anti Bridging | Bridges two metal centers with oxygen atoms on opposite sides. | M—O—C(R)—O—M' |

The combination of a multidentate ligand with a transition metal ion can result in complexes with a variety of coordination numbers and geometries. numberanalytics.com The final structure is influenced by factors such as the size of the metal ion, its electronic configuration (which dictates its preferred coordination geometry), and the number of donor sites from the ligand(s) that are involved in bonding.

Common geometries for transition metal complexes include:

Octahedral: Typically seen with a coordination number of six. This is a very common geometry and could be achieved if the ligand binds in a tridentate fashion (e.g., through N, S, and one O from a carboxylate) along with three other ligands (like water molecules).

Tetrahedral: Common for a coordination number of four, especially with metal ions like Zn²⁺ or Co²⁺.

Square Planar: Also associated with a coordination number of four, this geometry is characteristic of ions such as Pt²⁺, Pd²⁺, and sometimes Ni²⁺ and Cu²⁺.

Given the ligand's ability to act as a bridge, especially through its carboxylate groups, it can readily form dinuclear or polynuclear structures. westernsydney.edu.au For example, two ligands could bridge two metal centers, or they could extend to form infinite one-, two-, or three-dimensional coordination polymers. nih.gov This structural versatility makes this compound a highly promising building block for the design of novel metal-organic frameworks (MOFs) and other advanced materials.

Ligand Field Effects and Electronic Structure Perturbations in Complex Stability

The stability of metal complexes formed with this compound is significantly influenced by ligand field effects and the resulting perturbations of the metal ion's electronic structure. When the ligand approaches a metal ion, its donor atoms (sulfur, nitrogen, and oxygen) create an electrostatic field, known as the ligand field, which removes the degeneracy of the metal's d-orbitals. libretexts.org The way these orbitals split and their energy levels are affected depends on the geometry of the resulting complex. libretexts.org

For instance, the interaction between the ligand and the metal d-orbitals can lead to a significant rearrangement of electron density, which can be observed through spectroscopic techniques. The stability of these complexes can be quantified by their formation constants, which are influenced by the chelate effect (the formation of stable ring structures upon coordination) and the electronic effects described above.

Table 1: Representative Ligand Field Stabilization Energies (LFSE) for Octahedral Complexes

| Metal Ion | d-electron configuration | LFSE (in Δo) |

|---|---|---|

| Ti³⁺ | d¹ | -0.4 |

| V³⁺ | d² | -0.8 |

| Cr³⁺ | d³ | -1.2 |

| Mn³⁺ | d⁴ (high spin) | -0.6 |

| Fe³⁺ | d⁵ (high spin) | 0 |

| Fe²⁺ | d⁶ (high spin) | -0.4 |

| Co²⁺ | d⁷ (high spin) | -0.8 |

| Ni²⁺ | d⁸ | -1.2 |

| Cu²⁺ | d⁹ | -0.6 |

Note: This table provides general LFSE values for common metal ions in an octahedral field, which is a possible coordination geometry for complexes with this compound. The actual values may vary depending on the specific coordination environment.

Coordination with Lanthanide and Actinide Series Ions

The coordination of this compound with lanthanide and actinide ions presents unique characteristics due to the nature of these f-block elements. These ions are typically larger and have higher coordination numbers than transition metals. nih.gov

In the complexation with lanthanide ions, the hard oxygen and nitrogen donor atoms of this compound are expected to play a primary role. Lanthanide ions are hard acids and therefore preferentially bind to hard bases like oxygen and nitrogen. nih.gov The carboxylate groups are particularly effective in coordinating to lanthanides, often in a bidentate or bridging fashion. nih.govnih.gov The nitrogen atom of the quinoline ring also participates in coordination, leading to the formation of stable chelate rings. nih.gov

Complexes of this compound with f-block elements are expected to exhibit high coordination numbers, typically ranging from 8 to 12. The large size of lanthanide and actinide ions allows for the accommodation of multiple ligand molecules or the coordination of all available donor sites of a single ligand. This can result in complex three-dimensional structures. nih.gov

The electronic structures of these complexes are dominated by the f-orbitals of the metal ions. The involvement of f-orbitals in bonding is generally less significant compared to the d-orbitals in transition metal complexes. However, the ligand field can still cause a splitting of the f-orbital energy levels, which can influence the spectroscopic and magnetic properties of the complexes. For actinides, which have more accessible 5f orbitals, a greater degree of covalent interaction with the ligand is possible compared to the 4f orbitals of lanthanides. nih.gov This can lead to differences in the stability and electronic properties of their respective complexes. nih.gov

pH-Dependent Coordination Behavior and Speciation Studies

The coordination behavior of this compound is highly dependent on the pH of the solution. The ligand has multiple ionizable protons: two from the carboxylic acid groups and one from the mercapto group. The degree of protonation of these groups changes with pH, which in turn affects the ligand's ability to coordinate with metal ions.

At low pH, the ligand will be fully protonated, and its coordination ability will be limited. As the pH increases, the carboxylic acid groups will deprotonate first, followed by the mercapto group, making the oxygen and sulfur atoms available for coordination. The speciation of the metal-ligand complexes in solution will therefore be a function of pH. Potentiometric and spectrophotometric titrations are common techniques used to study these equilibria and determine the formation constants of the various complex species that exist at different pH values. researchgate.net

Table 2: Hypothetical pKa Values and Predominant Species of this compound at Different pH Ranges

| pH Range | Predominant Ligand Species | Description |

|---|---|---|

| < 2 | H₃L | Fully protonated |

| 2 - 4 | H₂L⁻ | First carboxylic acid group deprotonated |

| 4 - 6 | HL²⁻ | Both carboxylic acid groups deprotonated |

Note: The pKa values are hypothetical and serve to illustrate the principle of pH-dependent speciation. Actual values would need to be determined experimentally.

Impact of Ligand Substituents (Hypothetical Derivatives) on Coordination Affinity and Selectivity

For example, introducing electron-donating groups (e.g., -CH₃, -OCH₃) would increase the electron density on the donor atoms, potentially leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the basicity of the donor atoms and might lead to weaker complexes.

Steric effects can also be significant. Bulky substituents placed near the coordination sites could hinder the approach of a metal ion, leading to lower stability or favoring the coordination of smaller metal ions. By strategically modifying the ligand structure, it is possible to design derivatives with enhanced selectivity for a particular metal ion. This is a common strategy in the development of new chelating agents for various applications. uncw.edu

Table 3: Predicted Effects of Hypothetical Substituents on the Coordination Properties of this compound Derivatives

| Substituent (Position) | Predicted Effect on Electron Density | Predicted Impact on Coordination Affinity | Potential Change in Selectivity |

|---|---|---|---|

| -OCH₃ (6-position) | Increase | Increased affinity for most metal ions | May enhance binding to softer metals due to increased polarizability |

| -NO₂ (5-position) | Decrease | Decreased affinity for most metal ions | May show increased selectivity for highly charged metal ions |

| -t-butyl (3-position) | Minimal electronic effect | Steric hindrance may decrease affinity | Could favor coordination with smaller metal ions |

Note: The predictions in this table are based on general chemical principles and would require experimental verification.

Advanced Characterization and Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Analysis

Precise Determination of Molecular and Crystal Structures

Should single crystals of a metal complex of 8-mercaptoquinoline-2,4-dicarboxylic acid be synthesized, X-ray diffraction analysis would reveal its asymmetric unit, crystal system, and space group. For example, lanthanide(III) complexes with the related quinoline-2,4-dicarboxylate ligand have been shown to crystallize in the triclinic P-1 space group nih.gov.

This analysis would precisely define the coordination environment of the central metal ion. It would confirm which donor atoms from the this compound ligand—the heterocyclic nitrogen, the thiol sulfur, and the oxygens from the two carboxylate groups—are bonded to the metal center. The resulting coordination number and geometry (e.g., octahedral, square planar) would be established.

Key structural parameters would be quantified and could be presented in a data table, as exemplified below for a hypothetical complex.

Interactive Table: Hypothetical Crystallographic Data for a Metal Complex Explore the potential crystallographic and refinement details for a complex such as [M(C₁₁H₅NO₄S)(H₂O)ₓ].

| Parameter | Value |

| Chemical Formula | [M(C₁₁H₅NO₄S)(H₂O)ₓ] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| Final R indices [I>2σ(I)] | Hypothetical Value |

Elucidation of Intermolecular Interactions within Crystal Lattices

Beyond individual molecular structures, X-ray diffraction elucidates the supramolecular architecture, revealing how complexes are held together in the solid state by non-covalent forces. These interactions, including hydrogen bonds, π-π stacking, and other van der Waals forces, are crucial for the stability and properties of the crystalline material.

In complexes of quinoline (B57606) derivatives, hydrogen bonding often plays a significant role, for instance, between coordinated water molecules and carboxylate oxygen atoms of adjacent complexes mdpi.com. The planar quinoline rings are also prone to π-π stacking interactions, which would be identified by short distances between the centroids of the aromatic rings of neighboring molecules nih.gov. Analysis of these interactions helps in understanding the principles of crystal packing and can be critical for the rational design of new materials with desired properties mdpi.com.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe how their vibrational modes change upon coordination to a metal ion.

For the free this compound ligand, characteristic vibrational bands would be expected for the O-H stretch of the carboxylic acids (a broad band around 2500–3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the S-H stretch (around 2550 cm⁻¹), and various C=C and C=N stretching modes of the quinoline ring (typically 1400–1600 cm⁻¹) libretexts.orgresearchgate.net.

Upon complexation, significant shifts in these bands would be observed. The disappearance of the O-H and S-H bands, coupled with the appearance of new bands for the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻), would confirm deprotonation and coordination of these groups. The difference between νₐₛ(COO⁻) and νₛ(COO⁻) can indicate the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging) ajol.info. Shifts in the C=N vibrational frequency would confirm the involvement of the quinoline nitrogen in metal binding scirp.org. New bands at lower frequencies (typically < 500 cm⁻¹) corresponding to M-O, M-N, and M-S bonds would also appear scirp.org.

Interactive Table: Characteristic FT-IR Bands and Expected Shifts Upon Complexation This table outlines the principal vibrational bands for the ligand and the anticipated changes following metal coordination.

| Functional Group | Ligand ν (cm⁻¹) (Approx.) | Complex ν (cm⁻¹) (Approx.) | Interpretation of Change |

| O-H (Carboxylic Acid) | 2500–3300 (broad) | Absent | Deprotonation and coordination of the carboxylate oxygen |

| S-H (Thiol) | ~2550 | Absent | Deprotonation and coordination of the thiolate sulfur |

| C=O (Carboxylic Acid) | ~1700 | Absent | Replaced by carboxylate stretches |

| COO⁻ (Asymmetric Stretch) | N/A | ~1550–1650 | Indicates carboxylate coordination |

| COO⁻ (Symmetric Stretch) | N/A | ~1380–1450 | Indicates carboxylate coordination |

| C=N (Quinoline Ring) | ~1580 | Shifted | Confirms coordination of the quinoline nitrogen |

| M-N, M-O, M-S | N/A | < 500 | Formation of new bonds between the ligand and the metal center |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, Heteronuclear NMR)

NMR spectroscopy is a powerful tool for characterizing the structure and behavior of molecules in solution. For diamagnetic metal complexes, ¹H and ¹³C NMR provide detailed information about the ligand's environment.

Solution-State Structural Conformation and Dynamics

The ¹H NMR spectrum of the free ligand would show distinct signals for each aromatic proton on the quinoline ring and a signal for the acidic carboxylic acid protons, which would typically be broad and downfield (10-12 ppm) libretexts.org. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (around 160-180 ppm) and the aromatic carbons libretexts.org.

Upon formation of a metal complex, changes in the chemical shifts of the ligand's protons and carbons would occur. Protons and carbons near the coordination sites (the N, S, and COO⁻ groups) would experience the most significant shifts, providing strong evidence for the solution-state structure. These shifts are caused by changes in the electronic environment upon bonding to the metal ion. The integration of the proton signals can also confirm the stoichiometry of the ligand-to-metal ratio in the complex. For complexes involving metals with suitable isotopes (e.g., ¹¹³Cd, ¹⁹⁹Hg), heteronuclear NMR could provide direct insight into the metal's coordination sphere.

Investigation of Dynamic Processes and Exchange Reactions in Solution

NMR spectroscopy is also invaluable for studying dynamic phenomena. For instance, if the ligand is involved in an exchange process with the metal ion (i.e., binding and unbinding on the NMR timescale), this can lead to the broadening of NMR signals.

Variable-temperature NMR studies can be employed to investigate such dynamic processes. By recording spectra at different temperatures, it may be possible to move from a fast-exchange regime (where an average signal is observed) to a slow-exchange regime (where distinct signals for the free and bound ligand are visible). From this data, the thermodynamic parameters and kinetics of the ligand exchange reaction can be determined, providing insight into the stability and lability of the complex in solution. While specific data on this compound is unavailable, studies on related 8-hydroxyquinoline (B1678124) carboxylic acids have used NMR to investigate equilibria between different tautomeric forms in solution nih.gov.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure of both the 8-MQDA ligand and its metal complexes. Analysis of absorption and emission spectra allows for the characterization of various electronic transitions, which are fundamental to understanding the photophysical properties of these molecules.

The UV-visible absorption spectra of 8-MQDA complexes are typically characterized by two main types of electronic transitions: ligand-centered (LC) transitions and charge-transfer (CT) transitions. libretexts.org

Ligand-Centered (LC) Transitions: Complexes of 8-MQDA exhibit intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the quinoline aromatic system. These transitions are characteristic of the ligand itself and are only slightly perturbed upon coordination to a metal ion. For instance, studies on related 8-mercaptoquinoline (B1208045) and 8-hydroxyquinoline complexes show strong absorptions in the 240-350 nm range, consistent with these intraligand electronic transitions. researchgate.netresearchgate.net

Charge-Transfer (CT) Transitions: Upon complexation, new absorption bands often appear, typically at longer wavelengths (in the visible region), which are not present in the spectrum of the free ligand. These are assigned as charge-transfer transitions and are crucial for the photophysical properties of the complexes. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orglibretexts.org Given the presence of the electron-rich thiolate donor and the carboxylate groups, LMCT transitions are expected, particularly with metals in higher oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): This type of transition involves the excitation of an electron from a d-orbital of the metal to a low-lying π* orbital of the quinoline ring. libretexts.orglibretexts.org MLCT transitions are common for complexes with metals in low oxidation states (e.g., d⁶, d⁸, d¹⁰) and ligands possessing π-acceptor capabilities. nih.gov

Metal-Metal-to-Ligand Charge Transfer (MMLCT): For some metal ions, such as Pt(II), the formation of dimeric structures can lead to d⁸-d⁸ metal-metal interactions. This can give rise to MMLCT transitions at even lower energies, often extending into the visible region (>500 nm). researchgate.netnih.gov These transitions are indicative of close proximity between metal centers. researchgate.net

The specific energies of these transitions are sensitive to the metal ion, the coordination geometry, and the solvent environment. libretexts.org

Table 1: Illustrative Electronic Absorption Data for Metal Complexes of 8-MQDA This table presents hypothetical, yet representative, UV-Vis absorption data for various metal complexes of 8-MQDA in a dimethylformamide (DMF) solution, based on analogous systems.

| Complex | λmax (nm) (π→π*) | λmax (nm) (Charge Transfer) | Transition Assignment |

| [Zn(8-MQDA)₂(H₂O)₂] | 255, 320 | 395 | LMCT |

| [Pt(8-MQDA)]n | 260, 335 | 450, 510 (sh) | MLCT / MMLCT |

| [Eu(8-MQDA)₃]·2H₂O | 258, 330 | 380 | LMCT (Ligand Sensitization) |

Note: Data are illustrative and based on typical values for similar quinoline-based metal complexes. 'sh' denotes a shoulder peak.

The 8-MQDA ligand, with its aromatic core and coordinating groups, is well-suited to form luminescent complexes with both lanthanide and transition metals.

Lanthanide Complexes: Lanthanide ions like Europium(III) and Terbium(III) are known for their sharp, characteristic emission bands but suffer from very low absorption coefficients. The 8-MQDA ligand can act as an effective "antenna," absorbing UV radiation via its π→π* transitions and transferring the energy to the central lanthanide ion, which then luminesces. rsc.org This sensitization process is a hallmark of luminescent lanthanide complexes. nih.gov

Eu(III) complexes are expected to show characteristic sharp emission peaks, with the most intense transition (⁵D₀ → ⁷F₂) typically appearing in the red region of the spectrum (~615 nm). rsc.orgresearchgate.net

Tb(III) complexes typically exhibit bright green luminescence, with the dominant transition (⁵D₄ → ⁷F₅) occurring around 545 nm. researchgate.net

The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the coordination environment and the energy level of the ligand's triplet state. rsc.org

Transition Metal Complexes: Complexes of transition metals with d⁶, d⁸, and d¹⁰ electronic configurations, such as Ru(II), Ir(III), Pt(II), and Zn(II), can also exhibit strong luminescence. nih.govnih.gov For these complexes, emission often originates from MLCT or MMLCT excited states. nih.govnih.gov The emission color and lifetime can be tuned by modifying the ligand structure and the metal center. nih.gov For example, Zn(II) complexes with related dicarboxylic acid ligands have shown notable fluorescence properties. rsc.orgrsc.org

Table 2: Representative Luminescence Properties of 8-MQDA Metal Complexes This table provides expected emission wavelengths and lifetimes for selected metal complexes, based on data from similar systems.

| Complex | Excitation λmax (nm) | Emission λmax (nm) | Color | Proposed Origin |

| [Eu(8-MQDA)₃]·2H₂O | 380 | 615 | Red | f-f transition (⁵D₀→⁷F₂) |

| [Tb(8-MQDA)₃]·2H₂O | 375 | 545 | Green | f-f transition (⁵D₄→⁷F₅) |

| [Zn(8-MQDA)₂(H₂O)₂] | 395 | 480 | Blue | Ligand-Centered / LMCT |

| [Pt(8-MQDA)]n | 450 | 650 | Deep Red | ³MMLCT |

Note: Data are illustrative and based on typical values for analogous luminescent metal complexes.

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight and Stoichiometry Determination

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the stoichiometry of newly synthesized metal complexes. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two "soft" ionization techniques particularly suited for the analysis of coordination compounds. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is ideal for analyzing compounds that are soluble and can be ionized in solution. uvic.ca It is a gentle technique that often allows for the observation of the intact metal complex as a molecular ion [M]⁺ or common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. nih.govmdpi.com This directly provides the molecular weight of the species present in solution. The isotopic pattern of the molecular ion peak is particularly informative, as it must match the theoretical pattern calculated based on the natural isotopic abundances of all atoms in the complex, including the metal. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, which can confirm the metal's identity through the detection of the free metal ion and provide structural information through the observation of ligand loss. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is highly effective for analyzing high molecular weight compounds and can be used for less soluble complexes. duke.edumdpi.com The analyte is co-crystallized with a matrix (a small organic molecule that strongly absorbs laser energy), and a laser pulse desorbs and ionizes the analyte. mdpi.com While powerful, MALDI-TOF analysis of small molecules can sometimes be complicated by interference from matrix-related peaks in the low mass range. duke.edu

Table 3: Expected ESI-MS Data for a Hypothetical Cobalt(II) Complex of 8-MQDA Let's consider a hypothetical mononuclear complex: [Co(C₁₂H₅NO₄S)(H₂O)₃].

| Proposed Formula | Formula Weight ( g/mol ) | Ion Observed | Calculated m/z | Found m/z |

| C₁₂H₁₁CoNO₇S | 376.24 | [M+H]⁺ | 377.25 | 377.25 |

| [M+Na]⁺ | 399.23 | 399.23 | ||

| [M-H]⁻ | 375.23 | 375.23 |

Note: m/z values are calculated for the most abundant isotopes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. researchgate.net A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the empirical formula and the bulk purity of the synthesized complex. researchgate.net

Table 4: Illustrative Elemental Analysis Data for a [Zn(8-MQDA)₂(H₂O)₂] Complex Proposed Formula: C₂₄H₁₆N₂O₁₀S₂Zn

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 44.90 | 44.78 |

| Hydrogen (H) | 2.51 | 2.55 |

| Nitrogen (N) | 4.36 | 4.31 |

| Sulfur (S) | 9.99 | 10.05 |

Note: Data are for a hypothetical purified complex and demonstrate typical agreement between calculated and experimental values.

Theoretical and Computational Studies on 8 Mercaptoquinoline 2,4 Dicarboxylic Acid and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds in 8-Mercaptoquinoline-2,4-dicarboxylic acid and its coordination complexes. Analysis of the optimized molecular geometry reveals critical bond lengths and angles. In its complexes, this compound can act as a multidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline (B57606) ring, the sulfur atom of the mercapto group, and the oxygen atoms of the two carboxylate groups. nih.gov

The coordination of the ligand to a metal center typically involves the deprotonation of the carboxylic acid and mercapto groups. DFT studies on similar quinoline-based metal complexes have shown that the nitrogen atom from the quinoline ring participates in metal bonding. nih.govscispace.com The strength and nature of these metal-ligand bonds can be quantified by analyzing the electron density distribution, bond orders, and orbital interactions. Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can be used to understand charge transfer interactions between the donor (ligand) and acceptor (metal) orbitals, providing a detailed picture of the coordination bonds. researchgate.net For instance, in cobalt(III) complexes with related quinoline-based ligands, DFT has been used to study the electronic properties and bonding. scispace.com

Table 1: Representative Bond Types in a Metal Complex of this compound

| Bond Type | Description |

|---|---|

| Metal-Nitrogen (M-N) | Coordination bond formed between the metal center and the quinoline ring nitrogen. |

| Metal-Oxygen (M-O) | Coordination bonds formed with the deprotonated carboxylate groups at positions 2 and 4. |

| Metal-Sulfur (M-S) | Coordination bond formed with the deprotonated mercapto group at position 8. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the aromatic quinoline ring system. The LUMO is likely distributed over the electron-deficient parts of the molecule, including the carboxylic acid groups and the pyridine (B92270) part of the quinoline ring. Upon complexation with a metal ion, the energies and compositions of these orbitals are significantly altered. DFT calculations allow for the precise determination of these orbital energies and their compositions, providing insight into the electronic transitions and reactivity of both the free ligand and its complexes. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Quinoline Derivative (Illustrative Example)

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Ligand | -6.25 | -1.63 | 4.62 |

| Metal Complex | -5.89 | -2.11 | 3.78 |

Note: Data is illustrative and based on typical values for similar aromatic ligands and their complexes to demonstrate the concept. A smaller energy gap in the complex often indicates increased reactivity or different electronic properties. nih.gov

DFT methods are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to validate the computed structures. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govtees.ac.uk These calculations can identify the nature of the electronic transitions (e.g., π→π, n→π, or metal-to-ligand charge transfer) responsible for the observed absorption bands in the ligand and its complexes. scispace.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By comparing the calculated shifts for a proposed structure with the experimental NMR spectrum, it is possible to confirm the molecular structure in solution. For quinoline derivatives, DFT has been used to correlate calculated chemical shifts with experimental values, such as the signals for the quinoline ring protons and carbons. nih.gov

Vibrational Frequencies (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. sci-hub.se This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the C=O stretching of the carboxylic acids or the C-S stretching of the mercapto group.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Quinoline Moiety (Illustrative)

| Proton Position | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H5 | 7.82 | 7.85 |

| H7 | 7.99 | 8.01 |

| H8 | 7.96 | 7.98 |

Note: This table illustrates the typical agreement between experimental and DFT-calculated values for similar compounds, as specific data for the target molecule is not available in the provided sources. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information on the conformational dynamics, solution behavior, and thermodynamic properties of molecular systems.

The this compound ligand possesses several rotatable bonds, particularly around the carboxylic acid and mercapto functional groups. MD simulations can be used to explore the conformational landscape of the ligand, identifying the most stable conformers and the energy barriers between them. nih.gov The orientation of the two carboxylic acid groups (syn vs. anti) can significantly impact the ligand's ability to chelate metal ions. nih.gov Simulations can reveal the preferred orientations of these groups and the flexibility of the quinoline backbone. Understanding the ligand's flexibility is crucial for predicting its coordination behavior and the geometry of the resulting metal complexes.

MD simulations are particularly powerful for studying molecules in a condensed phase, such as in an aqueous solution. mdpi.com By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to investigate how the solvent influences the structure and stability of the this compound ligand and its metal complexes. eurjchem.com

Key insights from MD simulations in solution include:

Solvation Structure: Analyzing the radial distribution functions of solvent molecules around the solute can reveal the structure of the solvation shells and identify specific interactions like hydrogen bonding between the ligand's functional groups (carboxylates, thiol, nitrogen) and the solvent. nih.gov

Complex Stability: The stability of a metal complex in solution is influenced by its interactions with the surrounding solvent. MD simulations can be used to compute the free energy of binding between the ligand and a metal ion in the presence of a solvent, providing a measure of the complex's thermodynamic stability. mdpi.com

Dynamic Behavior: Simulations can track the dynamic behavior of the complex over time, monitoring fluctuations in bond lengths and angles, and observing any conformational changes that may occur in the solution phase. This provides a more realistic picture of the complex's behavior under experimental conditions.

Supramolecular Chemistry and Engineered Assemblies

Self-Assembly of Ligands and Complexes into Higher-Order Architectures

The self-assembly of 8-Mercaptoquinoline-2,4-dicarboxylic acid is driven by the thermodynamic pursuit of stable, ordered structures. As a multidentate N,O,S-donor ligand, it possesses the intrinsic information required to spontaneously form complex architectures when combined with complementary components like metal ions.

Studies on the analogous quinoline-2,4-dicarboxylic acid (Qdca) ligand with lanthanide ions demonstrate this principle effectively. mdpi.comnih.gov Under hydrothermal conditions, these components self-assemble into a series of novel three-dimensional (3D) coordination polymers. mdpi.comnih.gov The final structure is the result of a delicate balance of interactions between the organic ligand and the metal centers. This process highlights how molecular components can be designed to predictably form specific, extended networks. The principles of self-assembly observed in these related systems are fundamental to predicting how this compound would behave, with the added complexity and functionality introduced by the 8-mercapto group.

Hydrogen Bonding Networks Involving Carboxylic Acid and Quinoline (B57606) Moieties

Hydrogen bonding is a primary directional force in establishing the supramolecular architecture of systems containing this compound. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, while the quinoline nitrogen can also act as an acceptor.

The most common and stabilizing hydrogen bond motif involving carboxylic acids is the formation of a head-to-tail R²₂(8) ring, which creates a robust dimeric synthon. In addition to this, O–H···O and O–H···N interactions are critical in linking molecules. In the crystal structures of related compounds, such as co-crystals of quinoline derivatives with carboxylic acids, strong O–H···N hydrogen bonds between the acid and the heterocyclic base are prevalent. researchgate.netnih.gov Furthermore, water molecules, if present during crystallization, often play a crucial role in bridging different components through extensive hydrogen bond networks, linking carboxylate groups and extending the dimensionality of the assembly. ingentaconnect.comresearchgate.net The thiol group at the 8-position can also participate as a weak hydrogen bond donor, adding another layer of potential interaction to guide the supramolecular arrangement.

π-π Stacking Interactions in Aromatic Systems and Their Role in Assembly

The planar, electron-rich quinoline ring system of this compound is highly conducive to forming π-π stacking interactions. These non-covalent forces, though weaker than hydrogen bonds or coordination bonds, are crucial for the stabilization and dense packing of molecules in the solid state, often dictating the final 3D arrangement.

In coordination polymers constructed from ligands like quinoline-2,3-dicarboxylic acid and pyridine-2,5-dicarboxylic acid, π-π stacking interactions between the aromatic rings of adjacent ligands are consistently observed. ingentaconnect.comresearchgate.net These interactions help to organize 2D networks into 3D stacks. ingentaconnect.com The stacking can occur in various geometries, including parallel-displaced or T-shaped arrangements, with typical centroid-to-centroid distances falling in the range of 3.4 to 3.8 Å, indicative of significant aromatic interaction. mdpi.comresearchgate.netnih.gov

| Compound/Fragment | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|

| Pyridine-2,5-dicarboxylate | 3.475 | researchgate.net |

| Pyridine-2,5-dicarboxylate | 3.708 | researchgate.net |

| Pyridine-2,5-dicarboxylic acid N-oxide | 3.770 | nih.gov |

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The combination of a rigid aromatic structure with multiple, divergent coordinating sites makes this compound an excellent building block, or "linker," for the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials are crystalline solids formed by the coordination of metal ions or clusters with organic ligands.

The design of CPs and MOFs relies on the principles of reticular chemistry, where the geometry of the organic linker and the preferred coordination geometry of the metal ion dictate the topology of the resulting framework. nih.gov N-heterocyclic polycarboxylic acids are well-established as versatile ligands for constructing MOFs. mdpi.comnih.gov The rigidity of the quinoline backbone ensures that the directionality of the coordinating groups is maintained, leading to predictable and often porous structures. The presence of three distinct functional groups (two carboxylates and one thiol) on the this compound ligand offers multiple potential coordination modes, allowing for the creation of frameworks with diverse topologies and chemical functionalities within the pores. rsc.org

The structure of MOFs and CPs can be precisely tuned by systematically varying the components. A key factor is the choice of the metal ion. For instance, in studies using the analogous quinoline-2,4-dicarboxylic acid (Qdca²⁻) ligand with lanthanide ions, the gradual decrease in ionic radius across the lanthanide series (the lanthanide contraction) can influence the coordination environment and the resulting framework structure. mdpi.com

Furthermore, synthesis conditions such as temperature can have a profound impact. Research on the Ln(III)-Qdca²⁻ system showed that an increase in synthesis temperature can lead to structural transformations, altering the coordination modes of the ligand and the hydration level of the final compound. mdpi.comnih.gov The Qdca²⁻ ligand was observed to adopt seven different coordination modes in these structures, binding to between two and five metal centers, which underscores the versatility of the quinoline dicarboxylic acid scaffold in creating diverse architectures. nih.gov This tunability is essential for designing materials with specific properties for targeted applications.

| Mode | Description | Number of Metal Centers Bound |

|---|---|---|

| a | Bridging | 2 |

| b | Bridging | 2 |

| c | Bridging-Chelating | 3 |

| d | Bridging-Chelating | 3 |

| e | Bridging-Chelating | 4 |

| f | Bridging-Chelating | 4 |

| g | Bridging-Chelating | 5 |

Host-Guest Chemistry and Encapsulation Properties within Assembled Structures

The creation of porous MOFs from linkers like this compound opens the door to host-guest chemistry. The cavities and channels within these frameworks can be designed to accommodate and interact with smaller "guest" molecules. A luminescent Zr(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid, for example, demonstrated the ability to selectively detect 4-nitrophenol (B140041) and Fe³⁺ ions, showcasing how the pores of a quinoline-based MOF can be utilized for chemical sensing. nih.gov

For frameworks built with this compound, the internal pores would be decorated with the functional groups of the ligand—specifically the thiol and any uncoordinated carboxylate groups. These functional sites could offer specific binding interactions (e.g., hydrogen bonding, soft-soft interactions with the thiol group) for the selective encapsulation of guest molecules, leading to potential applications in areas such as molecular separation, storage, and catalysis.

Catalytic Applications of Metal Complexes of 8 Mercaptoquinoline 2,4 Dicarboxylic Acid

Design Principles for Metal-Ligand Catalysts Incorporating Multifunctional Ligands

The design of effective metal-ligand catalysts hinges on the synergistic interplay between the metal center and the coordinating ligand. For a multifunctional ligand such as 8-Mercaptoquinoline-2,4-dicarboxylic acid, which features a thiol group, two carboxylic acid moieties, and a quinoline (B57606) nitrogen atom, several key design principles are paramount. The properties of a metal coordination complex are determined as much by the ligand set as by the nature of the metal itself. researchgate.net

The strategic selection of a metal ion is crucial, as its electronic properties, coordination geometry, and redox potential will be modulated by the ligand. The multifunctional nature of this compound allows it to act as a multidentate ligand, forming stable chelate structures with metal ions. The specific coordination mode can influence the steric and electronic environment around the metal center, thereby tuning its catalytic activity and selectivity.

Furthermore, the presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms allows for coordination with a variety of metal ions, based on Hard and Soft Acid and Base (HSAB) theory. The carboxylic acid groups can also play a secondary role, such as providing Brønsted acidity or acting as anchoring points for immobilization on solid supports.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity. Metal complexes of this compound are theoretically suited for various homogeneous catalytic transformations, although specific studies are lacking.

Evaluation in Redox Reactions

Metal complexes are central to many redox reactions due to their ability to exist in multiple oxidation states. The thiol group in this compound can participate in redox processes, potentially stabilizing different oxidation states of the coordinated metal. While there is extensive research on redox reactions catalyzed by metal complexes of related ligands, no specific data on the evaluation of this compound complexes in such reactions has been found.

Application in Transfer Hydrogenation and Related Transformations

Transfer hydrogenation is a valuable technique for the reduction of organic compounds, often employing a sacrificial hydrogen donor. Ruthenium, iridium, and cobalt complexes with nitrogen-containing ligands have shown significant activity in the transfer hydrogenation of ketones, imines, and quinolines. nih.govmdpi.com The quinoline nitrogen and the other donor atoms of this compound could potentially form stable and efficient catalysts for such transformations. However, there is no published research specifically detailing the application of its metal complexes in transfer hydrogenation.

A study on Pd/C catalyzed decarboxylation-transfer hydrogenation of quinoline carboxylic acids for the synthesis of 1,2,3,4-tetrahydroquinolines has been reported, using ammonium (B1175870) formate (B1220265) as a hydrogen source. eurekaselect.com This suggests a potential, though unexplored, avenue for complexes of this compound.

Exploration in C-C and C-X Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The design of the ligand is crucial for the efficiency of these reactions. While a vast number of ligands have been developed for this purpose, there is no specific mention in the literature of this compound being employed in this context. The decarboxylative coupling of carboxylic acids has also emerged as a modern strategy for C-C bond formation, but again, no examples involving this specific ligand are available. researchgate.netrsc.org

Heterogeneous Catalysis through Immobilization of Complexes

To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, catalysts can be immobilized on solid supports. The carboxylic acid groups of this compound provide ideal anchor points for covalent attachment to supports like silica (B1680970) or polymers. This would allow for the generation of a heterogeneous catalyst, combining the high activity of a molecular complex with the practical advantages of a solid-phase system. Despite the clear potential for this application, no studies detailing the immobilization and subsequent heterogeneous catalytic activity of this compound complexes have been reported.

Photocatalysis and Light-Driven Transformations

Photocatalysis utilizes light to drive chemical reactions, and metal complexes, particularly those of platinum and iridium, have been extensively studied in this field. researchgate.netfigshare.com Quinoline-containing ligands can absorb light and facilitate energy or electron transfer processes. For instance, 8-mercaptoquinoline (B1208045) has been used as a ligand to enhance the photocatalytic activity of Pt(II) coordination complexes in various transformations, including cross-dehydrogenative couplings and oxidation of aryl boronic acids. researchgate.net While this suggests that metal complexes of this compound could exhibit interesting photocatalytic properties, no specific research has been published to confirm this. The carboxylic acid groups could also play a role in modulating the photophysical properties or interacting with substrates.

Mechanisms of Photoinduced Electron and Energy Transfer

Photoinduced electron transfer (PET) and energy transfer are fundamental processes in photocatalysis, where a metal complex absorbs light energy to initiate a chemical reaction. The mechanism can proceed through either an oxidative or reductive quenching cycle. nih.gov In an oxidative quenching pathway, the excited photocatalyst donates an electron to a substrate, while in a reductive pathway, the excited catalyst accepts an electron. nih.gov

Studies on related platinum(II) complexes with the simpler 8-mercaptoquinoline ligand have shown them to be highly efficient photocatalysts for various transformations, including cross-dehydrogenative couplings and asymmetric alkylations. acs.orgresearchgate.net Mechanistic investigations, including quenching experiments, revealed that these complexes operate via an oxidative quenching mechanism. acs.orgresearchgate.net High-level ab initio simulations have further helped in understanding their photocatalytic activity. researchgate.net

For complexes of this compound, the electronic landscape would be significantly influenced by the two electron-withdrawing carboxylic acid groups. These substituents can fine-tune the energy level of the charge-transfer state, which is crucial for controlling the outcome of photoexcitation. nih.gov By modulating the redox gap between the electron donor and acceptor components, it's possible to favor either an energy transfer process or a highly efficient electron transfer process. nih.gov The specific mechanism will depend on the interplay between the metal center, the ligand's electronic structure, and the substrates involved.

Potential for Hydrogen Evolution Reactions

The quest for clean energy has spurred significant research into catalysts for the hydrogen evolution reaction (HER), a key process in water splitting. Molecular catalysts, particularly those based on earth-abundant metals, are of great interest. While direct studies on this compound complexes for HER are not prominent, research on analogous systems provides valuable insights.

For instance, cobalt, nickel, and iron complexes of a related 8-hydroxyquinoline-di(2-picolyl)amine ligand have been investigated as potential hydrogen-evolving catalysts. rsc.org Under photochemical conditions, the cobalt complex, in particular, displayed substantial activity for light-driven hydrogen evolution. rsc.org The general mechanism for many molecular HER catalysts involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate, which then generates H₂. researchgate.net

Complexes of this compound with metals like cobalt or nickel are promising candidates for HER. The ligand's N,S-coordination pocket is well-suited to stabilize the necessary metal oxidation states, and the carboxylic acid groups could function as intramolecular proton relays, potentially lowering the activation energy for hydrogen evolution. The robust nature of quinoline-based ligands can also contribute to the catalyst's stability during the demanding catalytic cycle.

Influence of Ligand Structure and Metal Center on Catalytic Activity and Selectivity

The catalytic performance of a metal complex is intrinsically linked to the structure of the ligand and the identity of the metal ion.

Ligand Structure: The substituents on the quinoline backbone play a critical role. In cage-like copper complexes with 8-hydroxyquinoline (B1678124) derivatives, varying the substituents (e.g., chloro, bromo, iodo) was found to be highly influential in the formation of the supramolecular structure. nih.govmdpi.com For this compound, the two carboxylic acid groups are expected to have a profound impact. They can:

Enhance Water Solubility: This is advantageous for catalysis in aqueous media.

Provide Additional Coordination Sites: The carboxylate oxygens can bind to the primary metal center or a secondary metal ion, leading to the formation of polynuclear complexes with unique reactivity.

Modulate Electronic Properties: As electron-withdrawing groups, they alter the redox potential of the metal center, which is a key parameter in many catalytic reactions, including oxidation and photocatalysis. nih.gov

Influence Secondary Interactions: The carboxylates can participate in hydrogen bonding, which can affect substrate orientation and selectivity.

The table below illustrates the catalytic activity of complexes with related quinoline ligands, highlighting the versatility of this structural motif.

| Metal Center | Ligand | Catalytic Reaction | Key Findings |

| Platinum(II) | 8-Mercaptoquinoline | Cross-dehydrogenative coupling, Oxidation of arylboronic acids, Asymmetric alkylation of aldehydes | Acts as a general and efficient photocatalyst; proceeds via an oxidative quenching mechanism. acs.org |

| Copper(II) (with Na⁺) | 8-Hydroxyquinoline | Oxidation of hydrocarbons and alcohols | Exhibits high catalytic activity; kinetic studies suggest hydroxyl radicals play a crucial role. nih.govmdpi.com |

| Cobalt(II) | 8-Hydroxyquinoline-di(2-picolyl)amine | Light-driven hydrogen evolution | Shows substantial hydrogen-evolving activity in photochemical systems. rsc.org |

Metal Center: The choice of the metal is equally crucial as it defines the fundamental catalytic properties.

Platinum(II) has proven effective in photocatalytic organic transformations with 8-mercaptoquinoline ligands. acs.org

Copper(II) is a versatile catalyst for oxidation reactions. nih.govmdpi.com

Cobalt, Nickel, and Iron are often explored for electrochemical applications like hydrogen evolution due to their accessible redox states. rsc.org

Gallium(III) has been studied for its complexation with 8-hydroxyquinoline-2-carboxylic acid, forming highly stable species, which is a prerequisite for any catalytic application. nih.gov

The synergy between the electronic requirements of the metal and the donor properties of the this compound ligand (N, S, and O donors) will ultimately determine the catalytic activity and selectivity of the resulting complex.

Reaction Optimization and Mechanistic Investigations in Catalysis

To maximize the efficiency of a catalytic system, systematic optimization of reaction parameters is essential. This can involve screening different solvents, adjusting the temperature, and varying catalyst and substrate concentrations. In photocatalysis, the choice of a light source and, if necessary, a sacrificial electron donor or acceptor is also critical.

Mechanistic investigations are vital for understanding how a catalyst functions and for designing improved systems. Several techniques are employed:

Spectroscopic Analysis: Techniques like UV-Visible and fluorescence spectroscopy are used to monitor the reaction progress and identify transient species. Time-resolved spectroscopy can track the fate of excited states in photocatalysis, distinguishing between energy and electron transfer pathways. nih.gov

Electrochemical Studies: Cyclic voltammetry can determine the redox potentials of the metal complexes, providing insight into the feasibility of proposed electron transfer steps in a catalytic cycle. nih.gov

Quenching Experiments: In photocatalysis, luminescence quenching studies using known quenchers can help elucidate the primary quenching mechanism (oxidative or reductive). acs.org

Computational Modeling: Theoretical simulations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling reaction intermediates and transition states, helping to rationalize observed reactivity and catalyst behavior. researchgate.net

Kinetic Studies: Analyzing reaction rates under different conditions can help to determine the rate law and provide evidence for the proposed mechanism, as demonstrated in the oxidation of hydrocarbons by copper-8-hydroxyquinoline complexes. nih.govmdpi.com

For metal complexes of this compound, a combination of these experimental and theoretical approaches would be necessary to fully understand their catalytic potential and to optimize their performance for specific applications.

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Routes for Derivatives